2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride is a complex organic compound characterized by its unique spirocyclic structure and the presence of two nitrogen atoms in a diaza configuration. Its molecular formula is C16H26Cl2N2, and it has a molecular weight of 317.30 g/mol. This compound is primarily utilized in scientific research due to its potential biological activities and applications in medicinal chemistry.
The compound is cataloged under the CAS number 1262771-76-5 and can be sourced from various chemical suppliers. It is often used as a building block in organic synthesis and has been studied for its pharmacological properties.
2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride falls under the category of spirocyclic compounds, specifically those containing diaza moieties. It is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure.
The synthesis of 2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride typically involves several key steps:
The reaction conditions must be optimized to achieve maximum yield, which includes controlling temperature, reaction time, and concentrations of reactants. Industrial production methods mirror these laboratory techniques but are scaled up for efficiency.
The molecular structure of 2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride features a spirocyclic framework with two nitrogen atoms incorporated into the rings. The structural representation can be denoted by its SMILES notation: C1=CC=C(CN2CCCC3(CCCNC3)C2)C=C1.[H]Cl.[H]Cl
.
2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly affects the outcomes and yields of these reactions, making it essential to optimize parameters based on desired products.
The mechanism of action for 2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. The precise targets depend on the context in which the compound is utilized.
2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride has several significant applications:
The compound’s diverse applications highlight its importance in both academic research and industrial settings, making it a valuable subject for further study in medicinal chemistry and related fields.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2